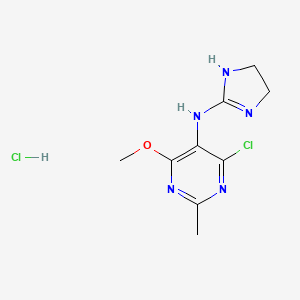

Moxonidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAWQYZQVUVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017461 | |

| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75438-58-3, 75536-04-8 | |

| Record name | Moxonidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RYW07SK5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Moxonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine (B1115) hydrochloride is a second-generation centrally acting antihypertensive agent that exerts its effects primarily through a novel mechanism involving imidazoline (B1206853) receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular and cellular actions of moxonidine within the CNS, with a focus on its interaction with I1-imidazoline and α2-adrenergic receptors. Detailed experimental methodologies, quantitative data on receptor binding and physiological effects, and elucidated signaling pathways are presented to offer a thorough understanding for research and drug development applications.

Introduction

Moxonidine is clinically utilized for the treatment of mild to moderate essential hypertension. Its primary site of action is the rostral ventrolateral medulla (RVLM), a critical region in the brainstem for the regulation of sympathetic outflow.[1] Unlike first-generation centrally acting antihypertensives such as clonidine (B47849), moxonidine exhibits a higher selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor.[2][3] This selectivity is believed to contribute to its comparable antihypertensive efficacy with a more favorable side-effect profile, particularly a lower incidence of sedation and dry mouth.[2][4]

Molecular Targets and Receptor Binding Affinity

The central mechanism of action of moxonidine is predicated on its binding to and activation of specific receptors in the RVLM. The two primary molecular targets are the I1-imidazoline receptor and the α2-adrenergic receptor.

I1-Imidazoline Receptors

Moxonidine is a selective agonist at I1-imidazoline receptors.[5] Activation of these receptors in the RVLM leads to a reduction in sympathetic nerve activity, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[6]

α2-Adrenergic Receptors

Moxonidine has a lower affinity for α2-adrenergic receptors compared to I1-imidazoline receptors.[5][3] While activation of central α2-adrenergic receptors also contributes to a reduction in sympathetic outflow, it is more strongly associated with the sedative effects and dry mouth observed with less selective agents like clonidine.[2][4]

Quantitative Receptor Binding Data

The selectivity of moxonidine for I1-imidazoline receptors over α2-adrenergic receptors is a key aspect of its pharmacological profile. This is quantified by comparing their binding affinities (Ki values) and selectivity ratios.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | I1/α2 Selectivity Ratio | Reference |

| Moxonidine | I1-Imidazoline | ~3-5 | 33-40 | [5][7][8] |

| α2-Adrenergic | ~130-200 | [7][8] | ||

| Clonidine | I1-Imidazoline | ~4-6 | 4 | [5][7][9] |

| α2-Adrenergic | ~15-25 | [7][9] |

Table 1: Comparative binding affinities of moxonidine and clonidine for I1-imidazoline and α2-adrenergic receptors.

Signaling Pathways

The intracellular signaling pathways activated by moxonidine following I1-imidazoline receptor binding are distinct from the classical G-protein coupled pathways associated with α2-adrenergic receptors.

Inducible Nitric Oxide Synthase (iNOS) Pathway

A significant downstream effector of moxonidine's action in the RVLM is the inducible nitric oxide synthase (iNOS) pathway.[10] Activation of I1-imidazoline receptors by moxonidine leads to the upregulation and activation of iNOS, which in turn produces nitric oxide (NO).[11] NO acts as a signaling molecule to reduce sympathetic nerve activity.[12]

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Pathway

Evidence also suggests that I1-imidazoline receptors may be coupled to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).[13][14] This would lead to the generation of second messengers such as diacylglycerol and arachidonic acid, contributing to the overall signaling cascade that results in sympathoinhibition.[6][15] This pathway is distinct from the G-protein-mediated inhibition of adenylyl cyclase seen with α2-adrenergic receptor activation.[6]

Physiological Effects in the Central Nervous System

The activation of I1-imidazoline receptors in the RVLM by moxonidine translates into measurable physiological effects that underpin its antihypertensive action and differentiate it from older centrally acting agents.

Reduction of Sympathetic Outflow

The primary physiological consequence of moxonidine's central action is a reduction in sympathetic outflow from the brainstem. This is evidenced by a significant decrease in plasma norepinephrine (B1679862) levels in both healthy volunteers and hypertensive patients.[3][16]

| Study Population | Moxonidine Dose | Change in Plasma Norepinephrine | Reference |

| Obese Hypertensives | Not specified | Supine arterial levels reduced from 187.9 ± 10.7 to 149.7 ± 13.2 pg/ml (p < 0.01) | [17] |

| Chronic Heart Failure | 1.5 mg BID (SR) | Trough reduction of 52% | [2][16] |

| Healthy Volunteers & Hypertensives | 0.4 mg | Significant decrease (P < 0.01 vs placebo) | [3] |

Table 2: Effect of moxonidine on plasma norepinephrine levels.

Central Nervous System Side Effects

The sedative effects of centrally acting antihypertensives are a significant clinical consideration. Moxonidine's lower affinity for α2-adrenergic receptors is associated with a reduced incidence of sedation compared to clonidine.[2][4] CNS effects can be quantitatively assessed using saccadic peak velocity (SPV), a measure of rapid eye movement that is sensitive to sedative drugs.

| Treatment Group | Change in Saccadic Peak Velocity (SPV) | Time Point | Reference |

| Moxonidine SR (1.5 mg o.d.) | -38 degrees/s (95% CI 23, 52) vs placebo | Day 1 | [1][18] |

| Moxonidine SR (1.5 mg o.d.) | No significant difference from placebo | 1 and 4 weeks | [1][18] |

Table 3: Effect of moxonidine on saccadic peak velocity.

These data suggest that while there may be an initial, non-clinically relevant sedative effect, tolerance develops with continued treatment.[1][18]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the central nervous system mechanism of action of moxonidine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of moxonidine for its target receptors.[19][20]

-

Objective: To quantify the affinity of moxonidine for I1-imidazoline and α2-adrenergic receptors.

-

Materials:

-

Tissue homogenates from a relevant source (e.g., bovine RVLM, human platelets).

-

Radioligand (e.g., [3H]clonidine, [125I]p-iodoclonidine).

-

Unlabeled moxonidine and other competing ligands.

-

Incubation buffer and filtration apparatus.

-

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the tissue homogenate in the presence of varying concentrations of unlabeled moxonidine.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of moxonidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Central nervous system effects of moxonidine experimental sustained release formulation in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sustained-release moxonidine, an imidazoline agonist, on plasma norepinephrine in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline agonist moxonidine decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central blockade of nitric oxide synthesis reduces moxonidine-induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Sympathoinhibitory mechanism of moxonidine: role of the inducible nitric oxide synthase in the rostral ventrolateral medulla. | Semantic Scholar [semanticscholar.org]

- 11. Sympathoinhibitory mechanism of moxonidine: role of the inducible nitric oxide synthase in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 14. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Summary: Effects of Moxonidine on the Sympathetic Nervous System, Blood Pressure, Plasma Renin Activity, Plasma Aldosterone, Leptin, and Metabolic Profile in Obese Hypertensive Patients [kup.at]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Moxonidine Hydrochloride and Imidazoline I1 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of moxonidine (B1115) hydrochloride for the imidazoline (B1206853) I1 receptor. Moxonidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for the I1 imidazoline receptor over the α2-adrenergic receptor, leading to a favorable side-effect profile compared to older drugs in its class.[1][2][3] This document summarizes key quantitative binding data, details common experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways.

Core Concepts

Moxonidine's therapeutic effect in hypertension is primarily mediated by its agonistic activity at I1 imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][3][4] Activation of these receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[3][5] The selectivity of moxonidine for the I1 receptor over the α2-adrenergic receptor is a key characteristic, as the latter is associated with undesirable side effects such as sedation and dry mouth.[1][3]

Quantitative Binding Data

The binding affinity of moxonidine hydrochloride for the imidazoline I1 receptor and its selectivity over α2-adrenergic receptor subtypes have been quantified in various studies. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.

| Ligand | Receptor | Tissue/Cell Line | Ki (nmol/L) | Reference |

| This compound | Imidazoline I1 Receptor | - | 4.2 ± 3.2 | [6] |

| This compound | α2A-Adrenergic Receptor | - | 13.0 ± 4.2 | [6] |

| This compound | α2B-Adrenergic Receptor | - | 9.5 ± 4.1 | [6] |

| This compound | α2C-Adrenergic Receptor | - | 15.6 ± 9.8 | [6] |

| Ligand | Receptor Site | Tissue | IC50 (nM) | Reference |

| Moxonidine | I1 Imidazoline Sites | Ventrolateral Medulla (VLM) | 53 ± 10 | [6] |

Experimental Protocols

The characterization of moxonidine's binding affinity for the imidazoline I1 receptor relies on established in vitro techniques, primarily radioligand binding assays and receptor autoradiography.

Radioligand Binding Assay

This technique is used to determine the affinity and selectivity of a ligand for a specific receptor.

Objective: To quantify the binding affinity (Ki or IC50) of moxonidine for the I1 imidazoline receptor.

Materials:

-

Tissue homogenates or cell membranes expressing I1 imidazoline receptors (e.g., from bovine ventrolateral medulla or PC12 cells).[2][7]

-

Radioligand, such as [3H]moxonidine or [125I]p-iodoclonidine.[1]

-

Unlabeled this compound as a competitor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

Glass fiber filters (e.g., GF/C).[8]

-

Scintillation cocktail and a scintillation counter.[8]

Workflow:

Detailed Steps:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[8]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]moxonidine) and a range of concentrations of unlabeled this compound.[8]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.[8]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a beta or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

Signaling Pathways

Activation of the I1 imidazoline receptor by moxonidine initiates a cascade of intracellular signaling events that are distinct from the classical G-protein coupled receptor pathways linked to α2-adrenergic receptors.[9][10] The I1 receptor is thought to be coupled to a signaling pathway involving phosphatidylcholine-selective phospholipase C (PC-PLC).[2][7]

Upon binding of moxonidine, the I1 receptor activates PC-PLC, which in turn leads to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[9][11] These signaling molecules then modulate the activity of downstream effector proteins, ultimately leading to the inhibition of sympathetic premotor neurons in the RVLM.[11]

Conclusion

This compound demonstrates a high and selective binding affinity for the imidazoline I1 receptor. This selectivity is fundamental to its mechanism of action as a centrally acting antihypertensive agent and contributes to its improved tolerability profile. The experimental protocols and signaling pathways described herein provide a framework for researchers and drug development professionals engaged in the study of imidazoline receptor ligands and their therapeutic applications. The continued investigation into the nuances of I1 receptor pharmacology holds promise for the development of novel therapeutics targeting a range of cardiovascular and metabolic disorders.

References

- 1. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 4. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:75536-04-8 | α2AR/I1R agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacology of moxonidine: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Moxonidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of moxonidine (B1115) hydrochloride, a second-generation centrally acting antihypertensive agent. The document focuses on its receptor binding affinity, selectivity, and the intracellular signaling pathways it modulates. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Receptor Binding Profile

Moxonidine hydrochloride exhibits a distinct binding profile, showing a significantly higher affinity for imidazoline (B1206853) I1 receptors compared to α2-adrenergic receptors. This selectivity is believed to be a key factor in its mechanism of action and favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.[1][2]

Quantitative Binding Affinity Data

The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The following table summarizes the reported equilibrium dissociation constants (Ki) from in vitro studies.

| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Selectivity (fold) vs. α2-Adrenergic Receptor | Reference |

| Imidazoline I1 Receptor | Bovine Rostral Ventrolateral Medulla (RVLM) Membranes | [3H]Clonidine | ~5 | 40-70 fold vs. α2 | [3][4] |

| Rat Renal Medulla | [125I]p-iodoclonidine | - | ~700 fold vs. α2B | [3] | |

| α2-Adrenergic Receptor (non-subtype specific) | Bovine Rostral Ventrolateral Medulla (RVLM) Membranes | [3H]Clonidine | ~200 | - | [3] |

| α2B-Adrenergic Receptor | Rat Renal Medulla | [125I]p-iodoclonidine | - | - | [3] |

Note: The exact Ki values can vary depending on the experimental conditions, such as the specific radioligand used and the tissue or cell preparation.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the pharmacological profile of moxonidine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of moxonidine for its target receptors.

Objective: To quantify the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.

Materials:

-

Membrane Preparations: Bovine Rostral Ventrolateral Medulla (RVLM) or other relevant tissue/cell membranes (e.g., from PC12 cells).[5]

-

Radioligand: [3H]moxonidine or [125I]p-iodoclonidine.

-

Competitor: Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled moxonidine (or a competing ligand).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of unlabeled moxonidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine the functional agonist activity of moxonidine at I1-imidazoline receptors.

Materials:

-

Membrane Preparations: From cells expressing I1-imidazoline receptors.

-

[35S]GTPγS.

-

This compound.

-

Assay Buffer: Typically contains MgCl2 and GDP.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of moxonidine.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[6]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of moxonidine to generate a dose-response curve and determine the EC50 and Emax values.

Experimental Workflow for GTPγS Binding Assay

Caption: Workflow for a GTPγS binding assay.

Signaling Pathways

Moxonidine, through its interaction with I1-imidazoline receptors, activates specific downstream signaling cascades.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Pathway

In some cell types, such as PC12 cells, activation of I1-imidazoline receptors by moxonidine leads to the stimulation of Phosphatidylcholine-Specific Phospholipase C (PC-PLC).[5] This enzyme hydrolyzes phosphatidylcholine to produce phosphocholine (B91661) and diacylglycerol (DAG), an important second messenger.

Signaling Pathway of Moxonidine via PC-PLC

Caption: Moxonidine-activated PC-PLC signaling pathway.

Akt and p38 MAPK Pathway in Cardiomyocytes

In neonatal rat ventricular cardiomyocytes, moxonidine has been shown to influence the phosphorylation of Akt and p38 MAPK, which are key regulators of cell survival and inflammatory responses.[7]

Signaling Pathway of Moxonidine in Cardiomyocytes

Caption: Moxonidine's influence on Akt and p38 MAPK pathways.

Conclusion

The in vitro pharmacological profile of this compound is characterized by its high affinity and selectivity for the I1-imidazoline receptor over α2-adrenergic receptors.[3][8] This selectivity is a key determinant of its therapeutic action. Functionally, moxonidine acts as an agonist at I1-imidazoline receptors, leading to the activation of downstream signaling pathways, including the PC-PLC and Akt/p38 MAPK pathways, in a cell-type-specific manner. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dot and Graphviz [sheep-thrills.net]

Moxonidine Hydrochloride's Effects on Sympathetic Nervous System Outflow: A Technical Guide

Introduction

Moxonidine (B1115) is a second-generation, centrally acting antihypertensive agent designed to reduce sympathetic nervous system (SNS) outflow, a key factor in the pathophysiology of essential hypertension.[1][2][3] Unlike first-generation centrally acting drugs like clonidine, moxonidine exhibits high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor.[4][5][6] This selectivity is believed to maintain its antihypertensive efficacy while reducing the incidence of common side effects such as sedation and dry mouth.[6] This technical guide provides an in-depth review of moxonidine's mechanism of action, its quantified effects on sympathetic outflow, and the detailed experimental protocols used to ascertain these effects.

Core Mechanism of Action

Moxonidine exerts its primary sympatholytic effect by acting on the central nervous system.[7][8] The key site of action is the Rostral Ventrolateral Medulla (RVLM), a critical area in the brainstem that governs basal sympathetic tone.[4][5][8]

Within the RVLM, moxonidine selectively binds to and activates I1-imidazoline receptors.[7][8] This activation inhibits the activity of presympathetic neurons, leading to a global reduction in sympathetic nerve traffic from the central nervous system to peripheral organs, including the heart, blood vessels, and kidneys.[8][9] This reduction in sympathetic tone results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[7]

While moxonidine also has some affinity for α2-adrenergic receptors, it is significantly lower than its affinity for I1-imidazoline receptors.[4][5][6] Receptor binding studies show that moxonidine's affinity for the I1 receptor is 33 times greater than for the α2-receptor, whereas clonidine's preference is only four-fold.[4][5] This distinction is crucial, as the activation of α2-adrenergic receptors is largely associated with the sedative side effects of older centrally acting antihypertensives.[6][8]

Quantitative Effects on Sympathetic Nervous System Outflow

The sympatholytic effects of moxonidine have been quantified in numerous studies using direct and indirect measures of sympathetic activity.

Effects on Muscle Sympathetic Nerve Activity (MSNA)

Microneurography allows for the direct measurement of postganglionic sympathetic nerve traffic to skeletal muscle. Studies consistently demonstrate a significant reduction in MSNA following moxonidine administration.

Table 1: Effects of Moxonidine on Muscle Sympathetic Nerve Activity (MSNA)

| Study Population | Moxonidine Dose | Baseline MSNA (bursts/min) | Post-Moxonidine MSNA (bursts/min) | Percentage Reduction | Reference |

|---|---|---|---|---|---|

| Hypertensive Patients | 0.4 mg (single dose) | 32.2 ± 3.0 | 22.4 ± 3.4 | ~30% | [10] |

| Healthy Volunteers | 0.4 mg (single dose) | 19.3 ± 2.1 | 13.9 ± 1.7 | ~28% | [10] |

| End-Stage Renal Disease (ESRD) Patients | 0.3 mg/day (6 months) | 45 ± 3.7 | 33 ± 4.5 | ~27% | [11] |

| Chronic Renal Failure (CRF) Patients | 0.2 mg/day (6 weeks, added to eprosartan) | 27 ± 8 | 20 ± 10 | ~26% |[12] |

Effects on Plasma Catecholamines

Moxonidine's central sympatholytic action leads to reduced release of catecholamines (norepinephrine and epinephrine) into the circulation.

Table 2: Effects of Moxonidine on Plasma Catecholamine Levels

| Study Population | Moxonidine Dose | Analyte | Baseline Level (pg/mL) | Post-Moxonidine Level (pg/mL) | Percentage Reduction | Reference |

|---|---|---|---|---|---|---|

| Hypertensive Patients | 0.4 mg | Norepinephrine (B1679862) | 284 ± 26 | 212 ± 22 | ~25% | [10] |

| Obese Hypertensive Patients | 24 weeks | Norepinephrine (supine) | 187.9 ± 10.7 | 149.7 ± 13.2 | ~20% | [13] |

| Obese Hypertensive Patients | 24 weeks | Adrenaline (supine) | 63.2 ± 6.6 | 49.0 ± 6.7 | ~22% | [13] |

| Chronic Heart Failure Patients | 1.5 mg BID (sustained release) | Norepinephrine | - | - | ~52% (trough reduction) | [14][15] |

| Chronic Heart Failure Patients | 0.3 mg BID (12 weeks) | Norepinephrine | - | - | Significant dose-related decrease |[16] |

Effects on Baroreflex Sensitivity

Baroreflex sensitivity (BRS), a measure of the heart's reflex response to changes in blood pressure, is often impaired in hypertension. Studies in spontaneously hypertensive rats (SHR) show that low doses of moxonidine can improve BRS.

Table 3: Effects of Moxonidine on Baroreflex Sensitivity (BRS) in Spontaneously Hypertensive Rats (SHR)

| Moxonidine Dose (into RVLM) | Baseline BRS Gain (%/mmHg) | Post-Moxonidine BRS Gain (%/mmHg) | Change | Reference |

|---|---|---|---|---|

| 0.05 nmol | Vehicle Control | 2.34 ± 0.08 | Enhanced | [17][18] |

| 0.5 nmol | Vehicle Control | 2.01 ± 0.07 | Enhanced | [17][18] |

| 5 nmol | Vehicle Control | 1.24 ± 0.04 | Decreased |[17][18] |

Note: These results suggest a dose-dependent effect, where lower doses enhance baroreflex function via an I1-receptor mechanism, while higher doses may impair it.[17][18]

Experimental Protocols

The quantification of moxonidine's effects relies on specialized experimental techniques. The following sections detail the methodologies for the key experiments cited.

Protocol 1: Measurement of Muscle Sympathetic Nerve Activity (MSNA) via Microneurography

Microneurography is a technique used to make direct intraneural recordings of efferent sympathetic nerve activity in awake human subjects.[19][20]

Methodology:

-

Subject Preparation: The subject is placed in a supine or semi-reclined position. The leg is stabilized to minimize movement. Blood pressure is monitored continuously (e.g., via finger photoplethysmography), and an ECG is recorded.

-

Nerve Localization: The peroneal nerve is typically located by palpation near the fibular head. A low-voltage electrical stimulus may be used on the skin surface to confirm the nerve's path by observing muscle twitches in the foot.

-

Electrode Insertion:

-

Signal Identification: The recording electrode is carefully manipulated until a characteristic signal of muscle sympathetic nerve activity is obtained. The signal is amplified, filtered, and integrated. The criteria for identifying MSNA are:

-

Data Acquisition: Once a stable MSNA signal is achieved, baseline activity is recorded for a defined period (e.g., 15-20 minutes).

-

Drug Administration: Moxonidine or a placebo is administered orally.

-

Post-Dose Recording: MSNA is recorded continuously for a specified period post-administration (e.g., 150 minutes) to observe the drug's effect over time.[9]

-

Quantification: The integrated neurogram is analyzed to determine:

-

Burst Frequency: The number of sympathetic bursts per minute (bursts/min).

-

Burst Incidence: The number of bursts per 100 heartbeats.

-

Protocol 2: Measurement of Plasma Catecholamines via HPLC-ED

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED) is a sensitive method for quantifying the low concentrations of catecholamines found in plasma.[23][24][25]

Methodology:

-

Sample Collection: Venous blood is drawn from the subject into chilled tubes containing a preservative (e.g., EDTA and sodium metabisulfite) to prevent catecholamine degradation.

-

Plasma Separation: The blood sample is immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma from blood cells. The plasma is then harvested and stored at -80°C until analysis.

-

Sample Preparation (Solid-Phase Extraction):

-

An internal standard (e.g., dihydroxybenzylamine, DHBA) is added to the plasma sample for quantification.

-

Catecholamines are extracted from the plasma matrix. A common method involves adsorption onto alumina (B75360) at an alkaline pH.[25][26]

-

The alumina is washed to remove interfering substances.

-

The purified catecholamines are then eluted from the alumina using an acidic solution (e.g., perchloric acid).

-

-

HPLC Analysis:

-

The eluate containing the extracted catecholamines is injected into an HPLC system.

-

The sample is passed through a reverse-phase C18 column, which separates norepinephrine, epinephrine, and dopamine (B1211576) based on their physicochemical properties.[25]

-

-

Electrochemical Detection:

-

As the separated catecholamines exit the column, they pass through an electrochemical detector cell.

-

A specific electrical potential is applied, causing the catecholamines to oxidize. This oxidation generates an electrical current that is proportional to the concentration of the analyte.

-

-

Quantification: The concentration of each catecholamine is determined by comparing the peak area of the sample to the peak areas of known concentration standards, corrected for recovery using the internal standard.[24]

Moxonidine hydrochloride effectively reduces sympathetic nervous system outflow through a central mechanism mediated primarily by the activation of I1-imidazoline receptors in the Rostral Ventrolateral Medulla. This action is substantiated by robust quantitative data demonstrating significant reductions in both directly measured muscle sympathetic nerve activity and circulating plasma catecholamines. The detailed experimental protocols of microneurography and HPLC-ED provide the reliable and sensitive means required to measure these changes. For researchers and drug development professionals, this targeted sympatholytic profile makes moxonidine a significant agent in the management of hypertension and a valuable tool for studying the role of the sympathetic nervous system in cardiovascular disease.

References

- 1. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 9. The I1-imidazoline agonist moxonidine decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of moxonidine on sympathetic nerve activity in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Moxonidine normalizes sympathetic hyperactivity in patients with eprosartan-treated chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Summary: Effects of Moxonidine on the Sympathetic Nervous System, Blood Pressure, Plasma Renin Activity, Plasma Aldosterone, Leptin, and Metabolic Profile in Obese Hypertensive Patients [kup.at]

- 14. ahajournals.org [ahajournals.org]

- 15. Effects of sustained-release moxonidine, an imidazoline agonist, on plasma norepinephrine in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of moxonidine, a novel imidazoline, on plasma norepinephrine in patients with congestive heart failure. Moxonidine Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Low dose of moxonidine within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low dose of moxonidine within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring and quantifying skin sympathetic nervous system activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microneurography Measures of Sympathetic Nerve Activity – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]

- 21. Microneurography - Wikipedia [en.wikipedia.org]

- 22. Methods and considerations for the analysis and standardization of assessing muscle sympathetic nerve activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. chromsystems.com [chromsystems.com]

The Next Wave in Central Antihypertensive Therapy: A Technical Guide to the Discovery and Synthesis of Second-Generation Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation centrally acting antihypertensives, such as clonidine (B47849), effectively lower blood pressure by stimulating α2-adrenergic receptors in the brainstem, but their clinical utility is often limited by sedative side effects. This has spurred the development of a second generation of drugs, principally moxonidine (B1115) and rilmenidine (B1679337), which exhibit a more refined mechanism of action. These agents selectively target I1-imidazoline receptors (I1-Rs) within the rostral ventrolateral medulla (RVLM), the primary regulatory center for sympathetic tone. By activating I1-receptors, these drugs decrease sympathetic outflow from the central nervous system, leading to reduced peripheral vascular resistance and a subsequent lowering of blood pressure, while demonstrating a significantly improved side-effect profile. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and preclinical-to-clinical evaluation of these second-generation compounds.

Mechanism of Action: Targeting the I1-Imidazoline Receptor

The key innovation of second-generation agents is their selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor. While both receptor systems are present in the brainstem and contribute to blood pressure regulation, their distinct signaling pathways and anatomical locations allow for a separation of therapeutic and adverse effects.

-

First-Generation Agents (e.g., Clonidine): Act as agonists at both α2-adrenergic and I1-imidazoline receptors. Their antihypertensive effect is mediated by both, but their sedative effects are primarily linked to α2-adrenergic receptor activation in regions like the locus coeruleus.[1]

-

Second-Generation Agents (e.g., Moxonidine, Rilmenidine): Show significantly higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors.[1][2] This selectivity is believed to be the reason for their reduced incidence of side effects like sedation and dry mouth.[3] The antihypertensive action is primarily driven by I1-receptor agonism in the RVLM, leading to a reduction in sympathetic nerve activity.[2][4]

The I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor initiates a distinct signaling cascade that culminates in the reduction of sympathetic outflow. Unlike typical G-protein-coupled receptors (GPCRs), the I1-R pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[5][6][7]

The proposed signaling cascade is as follows:

-

Agonist Binding: Moxonidine or rilmenidine binds to the I1-imidazoline receptor on neurons within the RVLM.

-

PC-PLC Activation: The activated receptor stimulates PC-PLC.

-

Second Messenger Generation: PC-PLC hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG).[6][7]

-

Downstream Kinase Activation: DAG, in turn, can activate downstream signaling molecules, including extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[5][8]

-

Modulation of Neuronal Activity: The activation of this cascade ultimately modifies the firing rate of presympathetic neurons in the RVLM, leading to a decrease in signals sent to the spinal cord and a reduction in peripheral sympathetic tone.

Caption: I1-Imidazoline receptor signaling cascade.

Drug Discovery and Evaluation Workflow

The identification and validation of novel second-generation centrally acting antihypertensives follow a structured preclinical and clinical workflow. This process is designed to assess receptor affinity, selectivity, in vivo efficacy, safety, and ultimately, clinical utility.

Caption: Drug discovery and development workflow.

Quantitative Data Summary

The defining characteristic of second-generation agents is their receptor selectivity and pharmacokinetic profile. The following tables summarize key quantitative data for moxonidine and rilmenidine.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | Receptor Subtype | pKi / pEC50 | Intrinsic Activity (vs. NE) | Selectivity Ratio (I1 vs. α2A) | Source(s) |

| Moxonidine | α2A-adrenoceptor | 5.37 (pKi) | 0.85 | ~30-70 fold | [2][9][10] |

| α2B-adrenoceptor | <5 (pKi) | - | [9] | ||

| α2C-adrenoceptor | <5 (pKi) | - | [9] | ||

| α2A-adrenoceptor | 5.74 (pEC50) | 0.85 | [9] | ||

| Rilmenidine | α2A-adrenoceptor | 5.80 (pKi) | - | ~30 fold | [2][9] |

| α2B-adrenoceptor | 5.76 (pKi) | - | [9] | ||

| α2C-adrenoceptor | 5.33 (pKi) | - | [9] | ||

| α2A-adrenoceptor | 5.83 (pEC50) | 0.70 | [9] | ||

| Clonidine (Reference) | α2A-adrenoceptor | 7.21 (pKi) | 0.32 | ~4 fold | [2][9] |

pKi: Negative logarithm of the inhibitor constant; pEC50: Negative logarithm of the half-maximal effective concentration; NE: Norepinephrine.

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Moxonidine | Rilmenidine |

| Bioavailability | ~88% | Rapid and extensive |

| Tmax (Peak Plasma Conc.) | 0.5 - 2 hours | 1.5 - 2 hours |

| Plasma Elimination Half-life (t½) | 2.2 - 2.8 hours | ~8 hours |

| Protein Binding | ~7% | <10% |

| Metabolism | Minor hepatic metabolism | Not subject to pre-systemic metabolism |

| Primary Route of Elimination | Renal (50-75% unchanged) | Renal |

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay for Receptor Affinity

This protocol is a representative method for determining the binding affinity of test compounds to I1-imidazoline and α2-adrenergic receptors.

-

Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.

-

Materials:

-

Tissue Preparation: Membranes from bovine rostral ventrolateral medulla (RVLM) or cells expressing recombinant human α2-adrenoceptor subtypes.[10][15]

-

Radioligand: [³H]clonidine or [¹²⁵I]p-iodoclonidine, used at a fixed concentration near its Kd value.[4][10]

-

Test Compounds: Moxonidine, rilmenidine, or novel compounds at a range of concentrations.

-

Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Wash buffer (ice-cold).

-

Apparatus: 96-well plates, filtration apparatus, liquid scintillation counter or gamma counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue in a buffered sucrose (B13894) solution containing protease inhibitors. Isolate the P2 particulate fraction by centrifugation and resuspend in the binding buffer.[15]

-

Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), the radioligand, and varying concentrations of the unlabeled test compound.

-

Nonspecific Binding: A set of wells should contain a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine) to determine nonspecific binding.[7]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

-

Washing: Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

-

Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo: Efficacy Testing in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension used to evaluate the antihypertensive effects of new chemical entities.[16][17]

-

Objective: To determine the dose-dependent effect of a test compound on systolic and diastolic blood pressure in conscious, hypertensive animals.

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, when hypertension is fully developed.[17] Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

-

Materials:

-

Test Compound: Moxonidine, rilmenidine, or novel compounds, dissolved in a suitable vehicle (e.g., 20% Captisol, 0.9% NaCl).

-

Dosing Apparatus: Oral gavage needles or implantable subcutaneous osmotic minipumps for continuous infusion.[18][19]

-

Blood Pressure Measurement System: Non-invasive tail-cuff system (e.g., CODA) or invasive direct arterial pressure measurement via a catheter implanted in the femoral or carotid artery.[18][20]

-

-

Procedure:

-

Acclimatization: Acclimate rats to the housing facility and the blood pressure measurement procedure for at least one week to minimize stress-induced blood pressure fluctuations.[17][20]

-

Baseline Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for several days before drug administration to establish a stable baseline.

-

Drug Administration:

-

Acute Dosing: Administer single doses of the test compound (e.g., 100, 300, 1000 µg/kg, i.v. or p.o.) and a vehicle control to different groups of rats.[9][18]

-

Chronic Dosing: For longer-term studies, administer the drug daily via oral gavage or continuously via an implanted osmotic minipump over several weeks.[17][19]

-

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours post-dose for acute studies) to determine the peak effect and duration of action. For tail-cuff measurements, rats are typically placed in a holder on a warming platform to facilitate detection of the tail artery pulse.[20]

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the effects of different doses of the test compound to the vehicle control using appropriate statistical tests (e.g., ANOVA). Determine the ED50 (the dose that produces 50% of the maximal response).

-

Synthesis of Key Compounds

The core structure of these antihypertensive agents is the 2-amino-imidazoline moiety. The following are representative synthetic routes described in patent literature.

Synthesis of Moxonidine

A common route for moxonidine synthesis involves the reaction of an activated pyrimidine (B1678525) intermediate with an imidazoline (B1206853) precursor, followed by methoxylation.

-

Intermediate Formation: 4,6-dichloro-2-methyl-5-pyrimidinamine is reacted with 1-acetyl-2-imidazolidin-2-one in the presence of phosphorus oxychloride to yield the key intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine.[21][22]

-

Methoxylation: This intermediate is then reacted with sodium methoxide (B1231860) in an alcoholic solvent, such as methanol. This step selectively substitutes one of the chlorine atoms with a methoxy (B1213986) group.[21][22][23]

-

Isolation: Moxonidine is isolated from the reaction mixture, often through crystallization. The process can be optimized by using organic bases instead of inorganic ones to improve the impurity profile.[23][24]

Synthesis of Rilmenidine

The synthesis of rilmenidine can be achieved through the condensation of an oxazoline (B21484) derivative with dicyclopropylmethylamine.

-

Condensation Reaction: 2-alkoxy-oxazoline (where the alkoxy group is C1-C5, e.g., ethoxy) is reacted with dicyclopropylmethylamine.[25]

-

Heating and Cyclization: The reaction mixture is heated (e.g., to 60-160°C) for several hours. This condensation and cyclization process forms the rilmenidine base.[25]

-

Isolation and Salt Formation: The product is cooled, filtered, and can be further purified by crystallization. For pharmaceutical use, it is often converted to a salt, such as rilmenidine dihydrogen phosphate.[26][27]

Conclusion and Future Directions

Second-generation centrally acting antihypertensives represent a significant advancement in the management of hypertension, offering comparable efficacy to older agents but with a superior safety and tolerability profile. Their discovery was driven by a deeper understanding of central blood pressure regulation and the identification of the I1-imidazoline receptor as a distinct therapeutic target. The workflows and protocols detailed in this guide provide a framework for the continued discovery and development of even more selective and effective I1-receptor agonists. Future research may focus on elucidating the full diversity of I1-receptor signaling, exploring the potential of these agents in related metabolic conditions, and designing novel compounds with optimized pharmacokinetic and pharmacodynamic properties.

References

- 1. From alpha and beta to I1: an overview of sympathetic receptors involved in blood pressure control targets for drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of phosphatidylcholine-selective phospholipase C in activation of mitogen-activated protein kinase pathways in imidazoline receptor antisera-selected protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoline I(1) receptor-induced activation of phosphatidylcholine-specific phospholipase C elicits mitogen-activated protein kinase phosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kup.at [kup.at]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. storage.imrpress.com [storage.imrpress.com]

- 17. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sequential method for combined screening antihypertensive and diuretic agents in the same spontaneously hypertensive rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Hypertension model in rats - Enamine [enamine.net]

- 21. EP2586779A1 - Process for the preparation of moxonidine - Google Patents [patents.google.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

- 24. EP2892895A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]

- 25. CN1274677C - Method for preparing rilrnenidine - Google Patents [patents.google.com]

- 26. Page loading... [wap.guidechem.com]

- 27. FR2836380A1 - Preparation of rilmenidine tablets by direct compression of a mixture containing rilmenidine dihydrogen phosphate, diluent, disintegration agent, and lubricant - Google Patents [patents.google.com]

Moxonidine hydrochloride's selectivity for I1 vs alpha-2 adrenergic receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxonidine (B1115) hydrochloride is a second-generation centrally-acting antihypertensive agent that exerts its effects primarily through the modulation of the sympathetic nervous system. Unlike first-generation compounds such as clonidine, which exhibit significant activity at α2-adrenergic receptors leading to side effects like sedation and dry mouth, moxonidine demonstrates a remarkable selectivity for imidazoline (B1206853) I1 receptors. This preferential binding profile is believed to be the cornerstone of its therapeutic efficacy in treating hypertension with an improved tolerability profile. This technical guide provides a comprehensive overview of the selectivity of moxonidine for I1-imidazoline versus α2-adrenergic receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of moxonidine for the I1-imidazoline receptor over the α2-adrenergic receptor has been quantified in numerous studies using radioligand binding assays. These studies typically determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of moxonidine for each receptor type. A lower Ki or IC50 value indicates a higher binding affinity. The selectivity ratio is then calculated by dividing the binding affinity for the α2-adrenergic receptor by the binding affinity for the I1-imidazoline receptor.

The following table summarizes the quantitative data on moxonidine's binding affinity and selectivity from various studies.

| Tissue/Cell Line | Radioligand | Receptor Type | Moxonidine Kᵢ (nM) or IC₅₀ (nM) | Selectivity Ratio (α2/I1) | Reference |

| Bovine Ventrolateral Medulla (VLM) Membranes | [³H]clonidine | I1-imidazoline | High Affinity Component | 40-fold | [1][2] |

| Bovine VLM Membranes | [¹²⁵I]p-iodoclonidine | I1-imidazoline | High Affinity Component | 70-fold | [1][2] |

| Rat Renal Medulla | [³H]clonidine | I1-imidazoline vs. α2B-adrenergic | Not specified | ~700-fold | [1][2] |

| General | Not specified | I1-imidazoline vs. α2-adrenergic | Not specified | 33-fold | [3] |

| General | Not specified | I1-imidazoline vs. α2-adrenergic | Not specified | 30-fold | [4] |

Note: The exact Ki or IC50 values are not always explicitly stated in the referenced literature, which often emphasizes the selectivity ratio. The selectivity can vary depending on the tissue, the specific α2-adrenergic receptor subtype, and the experimental conditions.

Experimental Protocols

The determination of moxonidine's receptor selectivity relies heavily on competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols for performing such an experiment.

Objective:

To determine and compare the binding affinity (Ki) of moxonidine hydrochloride for I1-imidazoline and α2-adrenergic receptors in a specific tissue homogenate (e.g., rostral ventrolateral medulla).

Materials:

-

Tissue: Fresh or frozen tissue rich in I1-imidazoline and α2-adrenergic receptors (e.g., bovine or rat rostral ventrolateral medulla).

-

Radioligand: A high-affinity radiolabeled ligand that binds to both receptors, such as [³H]clonidine or [¹²⁵I]p-iodoclonidine.

-

Unlabeled Ligands: this compound, a selective I1-imidazoline ligand (e.g., AGN192403 for masking), a selective α2-adrenergic antagonist (e.g., SKF 86466 or rauwolscine), and a non-selective ligand for determining non-specific binding (e.g., high concentration of clonidine).

-

Buffers:

-

Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter or gamma counter, and filtration apparatus.

Procedure:

-

Membrane Preparation:

-

The tissue is dissected on ice and homogenized in ice-cold homogenization buffer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

The assay is set up in 96-well plates.

-

To each well, add a constant concentration of the radioligand.

-

Add increasing concentrations of unlabeled moxonidine to a series of wells.

-

To determine binding to I1-imidazoline sites specifically, a parallel set of experiments is conducted in the presence of a high concentration of a selective α2-adrenergic antagonist to "mask" the α2-adrenergic receptors.

-

To determine binding to α2-adrenergic sites specifically, a parallel set of experiments is conducted in the presence of a high concentration of a selective I1-imidazoline ligand to "mask" the I1 receptors.

-

A set of wells containing the radioligand and a high concentration of an unlabeled non-selective ligand is used to determine non-specific binding.

-

The reaction is initiated by adding the membrane preparation to each well.

-

The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the moxonidine concentration.

-

The IC50 value (the concentration of moxonidine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The selectivity ratio is then calculated by dividing the Ki for the α2-adrenergic receptor by the Ki for the I1-imidazoline receptor.

-

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the distinct mechanisms of action of moxonidine, the signaling pathways for both the I1-imidazoline and α2-adrenergic receptors, along with a typical experimental workflow, are illustrated below using Graphviz.

Caption: I1-Imidazoline Receptor Signaling Pathway.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The extensive body of evidence from receptor binding studies unequivocally demonstrates that this compound is a selective agonist for the I1-imidazoline receptor over the α2-adrenergic receptor. This selectivity, with ratios often exceeding 30-fold and in some cases reaching several hundred-fold, is a key determinant of its clinical profile. The distinct signaling pathways associated with these two receptors further explain the differential physiological effects observed with moxonidine compared to less selective, first-generation centrally-acting antihypertensives. For researchers and drug development professionals, a thorough understanding of this receptor selectivity is paramount for the rational design of novel therapeutics targeting the sympathetic nervous system with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational framework for further investigation into the nuanced pharmacology of moxonidine and related compounds.

References

- 1. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxonidine Hydrochloride: A Deep Dive into its Cellular Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine (B1115) hydrochloride, a second-generation centrally acting antihypertensive agent, exerts its therapeutic effects primarily through the activation of imidazoline (B1206853) I1 receptors, with a lower affinity for α2-adrenergic receptors. This selective agonism triggers a cascade of intracellular signaling events, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by moxonidine, presenting key quantitative data, detailed experimental protocols for pivotal studies, and visual representations of the signaling networks involved.

Primary Pharmacological Targets and Binding Affinities

Moxonidine's primary mechanism of action is its selective agonism at the I1-imidazoline receptor, located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2][3][4] It also interacts with α2-adrenergic receptors, but with significantly lower affinity.[1][3] This selectivity is crucial for its favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.[2][5]

| Ligand | Receptor Selectivity (I1 vs. α2) | Reference |

| Moxonidine | 33 to 700-fold higher affinity for I1 | [1][6] |

| Clonidine | ~4-fold higher affinity for I1 | [1] |

Core Signaling Pathways Activated by Moxonidine

Moxonidine hydrochloride orchestrates a complex network of intracellular signaling pathways upon binding to its primary target, the I1-imidazoline receptor. These pathways ultimately converge to modulate neuronal activity and cardiovascular function. The two principal signaling cascades identified are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

The MAPK/ERK Signaling Cascade

Activation of I1-imidazoline receptors by moxonidine has been shown to induce the phosphorylation of ERK1/2, key components of the MAPK signaling pathway.[7][8] This pathway is a crucial regulator of cell survival, growth, and differentiation.

The PI3K/Akt Signaling Pathway and Modulation of Oxidative Stress

Moxonidine has also been demonstrated to modulate the PI3K/Akt signaling pathway. Interestingly, in the context of hypertension and the RVLM, moxonidine leads to the inactivation of this pathway, which is associated with a reduction in reactive oxygen species (ROS) production.[9] This anti-oxidative effect may contribute to its neuroprotective and cardiovascular benefits.

In other cellular contexts, such as cardiac cells, moxonidine has been shown to activate the Akt pathway, which is associated with pro-survival effects.[10][11] This highlights the cell-type-specific nature of moxonidine's signaling.

Quantitative Data on Signaling Pathway Modulation

The following table summarizes the quantitative effects of moxonidine on key signaling proteins.

| Cell Type | Protein | Effect | Fold Change | Moxonidine Concentration | Reference |

| HEK293 & HepG2 cells | Protein Kinase B (PKB/Akt) | Phosphorylation | ~5-fold increase | 10⁻¹⁰ - 10⁻⁵ M | [8] |

| HEK293 & HepG2 cells | Protein Dependent Kinase 1 (PDK1) | Phosphorylation | 3-5-fold increase | 10⁻¹⁰ - 10⁻⁵ M | [8] |

| HEK293 & HepG2 cells | Insulin Receptor Substrate 1/2 (IRS-1/2) | Phosphorylation | ~2-fold increase | 10⁻¹⁰ - 10⁻⁵ M | [8] |

| HEK293 & HepG2 cells | ERK1/2 | Phosphorylation | >5-fold increase | 10⁻¹⁰ - 10⁻⁵ M | [8] |

| HEK293 & HepG2 cells | Endothelial Nitric Oxide Synthase (eNOS) | Phosphorylation | 4-6-fold increase | 10⁻¹⁰ - 10⁻⁵ M | [8] |

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of moxonidine for I1-imidazoline and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Tissues rich in the target receptors (e.g., bovine ventrolateral medulla) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]clonidine or [¹²⁵I]p-iodoclonidine) and varying concentrations of unlabeled moxonidine.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competitive binding curves are generated, and the inhibition constant (Ki) is calculated to determine the affinity of moxonidine for each receptor type.[6]

Western Blotting for Protein Phosphorylation

Objective: To quantify the change in phosphorylation of key signaling proteins (e.g., ERK, Akt) in response to moxonidine treatment.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HEK293, HepG2, or primary neurons) are cultured to a suitable confluency and then treated with various concentrations of moxonidine for specific time periods.

-

Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and the total form of the protein.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the level of phosphorylated protein is normalized to the total protein level.[8][10][11]

In Vivo Microinjection and Cardiovascular Monitoring

Objective: To assess the central effects of moxonidine on blood pressure and heart rate.

Methodology:

-

Animal Preparation: Spontaneously hypertensive rats (SHR) or other suitable animal models are anesthetized. A catheter is inserted into the femoral artery for continuous blood pressure and heart rate monitoring.

-

Stereotaxic Surgery: The animal's head is fixed in a stereotaxic frame, and a small craniotomy is performed to expose the brainstem.

-

Microinjection: A microinjection cannula is precisely lowered into the RVLM. A small volume of moxonidine solution (or vehicle control) is then injected.

-

Physiological Recording: Arterial pressure and heart rate are continuously recorded before, during, and after the microinjection.

-

Data Analysis: The changes in mean arterial pressure and heart rate are calculated and compared between the moxonidine-treated and control groups.[1][12][13]

Logical Workflow for Investigating Moxonidine's Signaling

Conclusion

This compound's antihypertensive effects are mediated by a complex interplay of cellular signaling pathways, primarily initiated by its selective agonism at I1-imidazoline receptors in the RVLM. The activation of the MAPK/ERK pathway and the modulation of the PI3K/Akt pathway, with its consequent impact on oxidative stress, are central to its mechanism of action. The provided quantitative data and detailed experimental protocols offer a foundational resource for researchers and drug development professionals seeking to further investigate the nuanced signaling networks of moxonidine and to explore novel therapeutic applications for I1-imidazoline receptor agonists.

References

- 1. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 3. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Centrally acting drug moxonidine decreases reactive oxygen species via inactivation of the phosphoinositide-3 kinase signaling in the rostral ventrolateral medulla in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt [pubmed.ncbi.nlm.nih.gov]

- 11. Moxonidine modulates cytokine signalling and effects on cardiac cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alpha(2)-adrenergic receptors are not required for central anti-hypertensive action of moxonidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxonidine Hydrochloride: A Technical Guide to its Role in Modulating Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine (B1115) hydrochloride is a second-generation centrally acting antihypertensive agent that primarily modulates neurotransmitter release to exert its therapeutic effects. This technical guide provides an in-depth analysis of the molecular mechanisms underlying moxonidine's action, focusing on its interaction with imidazoline (B1206853) and adrenergic receptors and the subsequent impact on neurotransmitter signaling pathways. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction